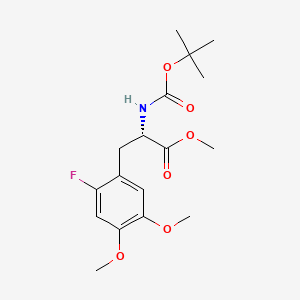

N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-L-tyrosine Methyl Ester

描述

N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-L-tyrosine Methyl Ester is a protected amino acid derivative. It is commonly used in peptide synthesis due to its stability and reactivity. The compound’s structure includes a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and methoxy and methyl groups, which contribute to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-L-tyrosine Methyl Ester typically involves multiple steps:

Protection of the Amino Group: The amino group of L-tyrosine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Fluorination: The aromatic ring is fluorinated using a fluorinating agent like Selectfluor.

Methoxylation and Methylation: The hydroxyl group on the aromatic ring is converted to a methoxy group using methyl iodide (MeI) in the presence of a base.

Esterification: The carboxyl group is esterified using methanol and a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using automated systems for precise control of temperature, pressure, and reagent addition.

化学反应分析

Types of Reactions

N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-L-tyrosine Methyl Ester undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous base (e.g., NaOH) for ester hydrolysis.

Deprotection: Trifluoroacetic acid (TFA) for Boc group removal.

Substitution: Nucleophiles like amines or thiols for aromatic substitution.

Major Products

Hydrolysis: Yields the free carboxylic acid derivative.

Deprotection: Yields the free amine derivative.

Substitution: Yields various substituted aromatic compounds depending on the nucleophile used.

科学研究应用

N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-L-tyrosine Methyl Ester has several applications in scientific research:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).

Medicinal Chemistry: Investigated for its potential in drug development due to its unique structural features.

Biological Studies: Used in studies involving enzyme-substrate interactions and protein modifications.

Industrial Applications: Employed in the production of pharmaceuticals and fine chemicals.

作用机制

The compound exerts its effects primarily through its functional groups:

Boc Group: Provides protection to the amino group, preventing unwanted reactions during synthesis.

Fluorine Atom: Influences the compound’s reactivity and stability, often enhancing binding affinity in biological systems.

Methoxy and Methyl Groups: Affect the compound’s solubility and interaction with other molecules.

相似化合物的比较

Similar Compounds

N-tert-Butoxycarbonyl-L-tyrosine Methyl Ester: Lacks the fluorine and methoxy groups, making it less reactive in certain contexts.

N-tert-Butoxycarbonyl-2-fluoro-L-tyrosine Methyl Ester: Similar but lacks the methoxy and methyl groups, affecting its solubility and reactivity.

Uniqueness

N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-L-tyrosine Methyl Ester is unique due to its combination of protecting groups and functional modifications, which enhance its utility in peptide synthesis and medicinal chemistry .

生物活性

N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-L-tyrosine methyl ester (CAS No. 853759-49-6) is a fluorinated amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound features a unique structure that may enhance its pharmacological properties compared to its non-fluorinated counterparts.

- Molecular Formula : C17H24FNO6

- Molecular Weight : 357.379 g/mol

- Synonyms : N-[(1,1-DiMethylethoxy)carbonyl]-2-fluoro-5-Methoxy-O-Methyl-L-tyrosine Methyl Ester

Biological Activity Overview

The biological activity of N-tert-butoxycarbonyl derivatives, including this compound, has been explored primarily in the context of their anticancer properties and their role as potential therapeutic agents.

Anticancer Activity

Research indicates that derivatives of L-tyrosine can exhibit significant anticancer effects. For instance, studies have shown that modifications to the tyrosine structure can lead to enhanced interactions with cancer cell signaling pathways, particularly those involving the epidermal growth factor receptor (EGFR) and other related targets.

- Mechanism of Action : The fluorination at the 2-position may influence the compound's binding affinity to various receptors, potentially enhancing its efficacy in inhibiting tumor growth.

- Cell Proliferation Inhibition : Experimental data suggest that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer models.

Study 1: Antitumor Efficacy in MDA-MB-231 Cells

A study examined the effects of fluorinated L-tyrosine derivatives on the MDA-MB-231 triple-negative breast cancer cell line. The results indicated:

- IC50 Values : The compound demonstrated an IC50 value of approximately 0.126 μM, indicating potent inhibitory effects on cell proliferation.

- Mechanism : The treatment led to apoptosis in cancer cells, suggesting a potential mechanism through which these compounds exert their anticancer effects.

Study 2: In Vivo Toxicity Assessment

A subacute toxicity study was conducted on healthy mice to evaluate the safety profile of similar compounds:

- Dosage : Mice were administered doses up to 40 mg/kg.

- Findings : The study reported no significant adverse effects, indicating a favorable safety profile for oral administration.

Comparative Analysis of Related Compounds

| Compound Name | Structure | IC50 (μM) | Target |

|---|---|---|---|

| N-tert-butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-L-Tyrosine | Structure | 0.126 | MDA-MB-231 |

| Selinexor | - | <0.5 | Multiple Myeloma |

| 5-Fluorouracil | - | 17.02 (MCF7) | Various Cancers |

属性

IUPAC Name |

methyl (2S)-3-(2-fluoro-4,5-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FNO6/c1-17(2,3)25-16(21)19-12(15(20)24-6)7-10-8-13(22-4)14(23-5)9-11(10)18/h8-9,12H,7H2,1-6H3,(H,19,21)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGLZBFKZWVZOE-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)OC)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1F)OC)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80741242 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-2-fluoro-5-methoxy-O-methyl-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80741242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853759-49-6 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-2-fluoro-5-methoxy-O-methyl-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80741242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。